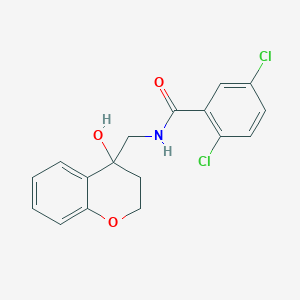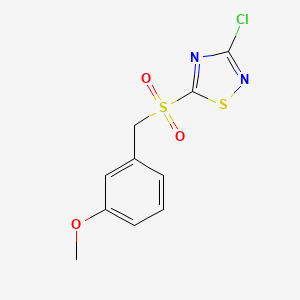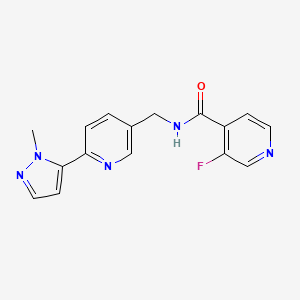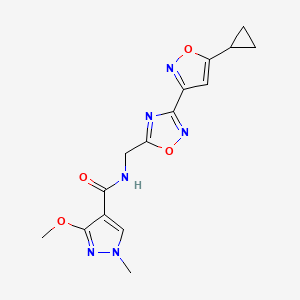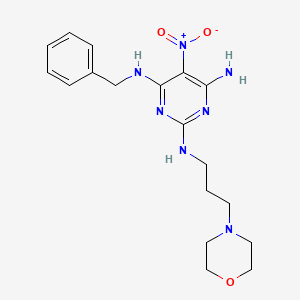
N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer treatment. BMN-673 has been extensively studied for its potential as a cancer therapeutic agent.
Mechanism of Action
N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine is a potent and selective inhibitor of PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. This effect is particularly pronounced in cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects
N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer treatment. N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine has minimal toxicity in normal cells and has shown to be well-tolerated in preclinical studies.
Advantages and Limitations for Lab Experiments
N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes. It has also been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, the high cost of N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine may limit its use in some experiments.
Future Directions
For N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine research include clinical trials to evaluate its efficacy and safety in cancer patients. It may also be studied in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further research may be conducted to explore the potential of N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine in other disease areas, such as neurodegenerative diseases.
Synthesis Methods
N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, followed by a series of reactions to introduce the benzyl and morpholin-4-yl-propyl groups and the nitro and triamine substituents. The final compound is obtained as a white solid with high purity.
Scientific Research Applications
N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine has been studied extensively for its potential as a cancer therapeutic agent. It has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents. N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and prostate cancer.
properties
IUPAC Name |
4-N-benzyl-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c19-16-15(25(26)27)17(21-13-14-5-2-1-3-6-14)23-18(22-16)20-7-4-8-24-9-11-28-12-10-24/h1-3,5-6H,4,7-13H2,(H4,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCVLGFPYYJLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Benzyl-N-(3-morpholin-4-yl-propyl)-5-nitro-pyrimidine-2,4,6-triamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

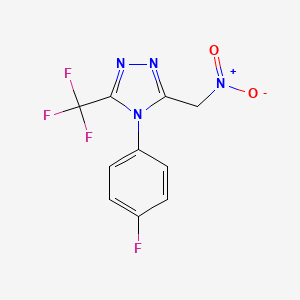

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)
![2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2812401.png)
![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)

